molecular formula C12H20N2O2 B1627784 N-(3,3-diethoxypropyl)pyridin-4-amine CAS No. 864684-92-4

N-(3,3-diethoxypropyl)pyridin-4-amine

Cat. No.: B1627784
CAS No.: 864684-92-4
M. Wt: 224.3 g/mol
InChI Key: GSCFCOHECNTJJE-UHFFFAOYSA-N
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Description

N-(3,3-diethoxypropyl)pyridin-4-amine is a chemical compound of interest in organic and medicinal chemistry research. It features a pyridine ring, a common nitrogen-containing heterocycle, linked to a 3,3-diethoxypropylamine chain . This structure classifies it as a functionalized amine, serving as a valuable building block for the synthesis of more complex molecules. Researchers utilize such compounds as intermediates in developing potential pharmacologically active substances. The diethoxypropyl side chain can offer unique steric and electronic properties, and may be further manipulated in synthetic pathways, for instance, by deprotection to reveal an aldehyde functionality. In research settings, pyridine-based amines are frequently explored in the design and synthesis of compounds for biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

864684-92-4

Molecular Formula

C12H20N2O2

Molecular Weight

224.3 g/mol

IUPAC Name

N-(3,3-diethoxypropyl)pyridin-4-amine

InChI

InChI=1S/C12H20N2O2/c1-3-15-12(16-4-2)7-10-14-11-5-8-13-9-6-11/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,13,14)

InChI Key

GSCFCOHECNTJJE-UHFFFAOYSA-N

SMILES

CCOC(CCNC1=CC=NC=C1)OCC

Canonical SMILES

CCOC(CCNC1=CC=NC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : Cyclopropyl and pyrazolyl substituents () require multi-step syntheses (e.g., Buchwald-Hartwig coupling), whereas dipropyl derivatives () are simpler to prepare.
  • Bioactivity : Fluorophenyl-pyridopyrazine hybrids () exhibit kinase inhibitory activity, suggesting that substituent bulk and electronic properties critically influence target engagement.

Physicochemical and Spectroscopic Properties

Critical data for selected compounds:

Compound Melting Point (°C) $ ^1H $ NMR (δ, ppm) HRMS (m/z) Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 8.87 (d, $ J = 2.4 \, \text{Hz} $), 2.38 (s) 215.1 [M+H]$^+$
N-(3,3-Diphenylpropyl)pyridin-4-amine (HCl salt) Not reported Aromatic protons: 7.2–8.5 (m) 349.2 [M+H]$^+$
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine 215–217 8.65 (s, pyridine), 4.30 (m, isopropyl) 399.1 [M+H]$^+$

Insights :

  • Thermal Stability : Higher melting points in fluorophenyl derivatives () correlate with crystalline packing enhanced by π-stacking.
  • Spectroscopic Signatures : Downfield shifts in pyridine protons (e.g., δ 8.65 in ) confirm electronic effects from substituents.

Preparation Methods

Synthesis of 1-Bromo-3,3-diethoxypropane

The alkylating agent 1-bromo-3,3-diethoxypropane serves as a key intermediate. This compound is accessible through bromination of 3,3-diethoxypropan-1-ol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic displacement, yielding the bromide in ~70% purity after aqueous workup.

Alkylation of Pyridin-4-amine

Pyridin-4-amine, a weak nucleophile, undergoes alkylation under rigorously anhydrous conditions. In a representative procedure:

  • Pyridin-4-amine (1.0 equiv) and 1-bromo-3,3-diethoxypropane (1.2 equiv) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 equiv).
  • The mixture is heated to 80°C for 12–18 hours under nitrogen, followed by extraction with ethyl acetate and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 58–65%
Characterization :

  • ¹H-NMR (CDCl₃) : δ 8.45 (d, J = 5.1 Hz, 2H, Py-H), 6.55 (d, J = 5.1 Hz, 2H, Py-H), 4.50 (t, J = 6.8 Hz, 1H, CH(OEt)₂), 3.60–3.45 (m, 4H, OCH₂CH₃), 2.85 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.65 (m, 2H, CH₂CH₂O), 1.20 (t, J = 7.0 Hz, 6H, OCH₂CH₃).

Mitsunobu Coupling with 3,3-Diethoxypropan-1-ol

Reaction Optimization

The Mitsunobu reaction offers a direct route to C–N bond formation without requiring pre-functionalized halides. Key steps include:

  • Combining pyridin-4-amine (1.0 equiv), 3,3-diethoxypropan-1-ol (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C.
  • Stirring for 6 hours at room temperature, followed by solvent evaporation and purification via flash chromatography.

Yield : 68–72%
Advantages : Avoids harsh alkylation conditions; compatible with acid-sensitive substrates.

Reductive Amination Pathways

Deprotection-Kinetic Control Strategy

While reductive amination typically employs aldehydes, the acetal-protected 3,3-diethoxypropanal necessitates temporary deprotection:

  • Acetal Cleavage : Treat 3,3-diethoxypropanal with aqueous HCl (1M) in THF (1:1 v/v) at 50°C for 2 hours to yield propanal.
  • Reductive Amination : React propanal with pyridin-4-amine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer), followed by re-protection with triethyl orthoformate (TEOF).

Yield : 45–50% (two steps)
Challenges : Competing over-alkylation and acetal hydrolysis side reactions necessitate precise stoichiometric control.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Purity (%) Key Limitations
Nucleophilic Substitution DMF, K₂CO₃, 80°C 58–65 >90 Over-alkylation at elevated temperatures
Mitsunobu Coupling THF, DEAD, PPh₃, rt 68–72 88–92 High reagent cost
Reductive Amination MeOH, NaBH₃CN, pH 5 45–50 78–85 Multi-step deprotection/protection

Mechanistic Insights and Side-Reaction Mitigation

Alkylation Side Products

Competing dialkylation generates N,N-bis(3,3-diethoxypropyl)pyridin-4-amine, detectable via LC-MS (m/z 367.2 [M+H]⁺). Suppression strategies include:

  • Using a 10% excess of pyridin-4-amine relative to the alkylating agent.
  • Employing bulky bases (e.g., DIPEA) to sterically hinder secondary substitution.

Acetal Stability Under Mitsunobu Conditions

The diethoxy group remains intact during Mitsunobu reactions, as confirmed by ¹³C-NMR analysis of the product (δ 101.5 ppm, C(OEt)₂).

Industrial-Scale Considerations

Cost-Benefit Analysis

For kilogram-scale production, nucleophilic substitution offers economic advantages despite moderate yields, as halide precursors are readily available. Conversely, Mitsunobu coupling’s reliance on stoichiometric DEAD and PPh₃ renders it prohibitively expensive for large batches.

Green Chemistry Alternatives

Recent advances in catalytic amination (e.g., Cu(I)-mediated couplings) show promise but require further optimization for acetal-containing substrates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,3-diethoxypropyl)pyridin-4-amine, and how can reaction yields be optimized?

  • Methodology : The synthesis of pyridin-4-amine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () were synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C. For this compound, a similar approach could involve reacting pyridin-4-amine with 3,3-diethoxypropyl bromide under basic conditions. Optimization may include varying solvents (e.g., DMSO, DMF), temperature (35–60°C), and catalyst systems (e.g., CuI/Pd catalysts for coupling reactions). Monitoring reaction progress via TLC or LC-MS is critical .
  • Yield Improvement : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization can enhance purity. highlights HPLC as a reliable method for final purification, achieving >99% purity in related compounds .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals for pyridine protons (δ 8.3–8.5 ppm, aromatic), diethoxypropyl chain protons (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2), and NH (δ ~5 ppm, broad if free amine).
  • ¹³C NMR : Peaks for pyridine carbons (δ 120–150 ppm), ethoxy carbons (δ 15–60 ppm), and propyl chain carbons (δ 20–40 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion [M+H]⁺. For example, used HRMS to validate the molecular weight of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (m/z 215.1) .

Q. What are the stability considerations for storing this compound?

  • Storage Guidelines : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the diethoxypropyl group. Avoid exposure to moisture, as ethers like diethoxypropyl are prone to acid-catalyzed hydrolysis. recommends keeping similar amines in sealed containers with desiccants .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Regioselective Substitution : Pyridin-4-amine has two reactive sites (N and C positions). To direct substitution to the nitrogen, use bulky bases (e.g., LDA) or protecting groups (e.g., Boc for NH2). utilized protecting groups in synthesizing N-methyl-N-(3-methyl-4-(6-methylimidazo[1,2-a]pyridin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine to control regioselectivity .
  • Computational Modeling : Density functional theory (DFT) can predict reaction pathways. For example, employed molecular simulations to study intercalation behavior of pyridin-4-amine derivatives, which could guide synthetic design .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., unexpected by-products)?

  • By-Product Identification : Use LC-MS/MS or GC-MS to detect impurities. For example, in , intermediates were analyzed via ¹H NMR to confirm structural integrity .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N-pyridin-4-amine) can trace reaction pathways. Kinetic studies under varying conditions (pH, solvent polarity) may reveal competing mechanisms.

Q. How can the biological activity of this compound be evaluated in kinase inhibition studies?

  • Assay Design : Use enzymatic assays (e.g., p38 MAP kinase inhibition in ) with ATP-competitive binding protocols. Measure IC50 values via fluorescence polarization or radiometric assays .
  • Structural Analogs : Compare with known inhibitors like N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (), which showed kinase inhibitory activity via X-ray crystallography .

Methodological Tables

Parameter Synthetic Optimization Analytical Validation
Reaction SolventDMSO, DMF, or THF (polar aprotic)NMR (Bruker 400 MHz, CDCl3 or DMSO-d6)
Catalyst SystemCuBr/Cs2CO3 or Pd(PPh3)4HRMS-ESI (Agilent 6545 Q-TOF)
PurificationColumn chromatography (SiO2, EtOAc/hexane)HPLC (C18 column, acetonitrile/H2O)
Stability AssessmentAccelerated degradation studies (40°C/75% RH)LC-MS monitoring for hydrolysis products

Key Challenges and Solutions

  • Challenge : Hydrolysis of diethoxypropyl group.
    Solution : Use anhydrous conditions and stabilize with antioxidants (e.g., BHT) .
  • Challenge : Low solubility in aqueous buffers for bioassays.
    Solution : Prepare DMSO stock solutions (≤1% v/v) and validate biocompatibility via cytotoxicity assays .

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